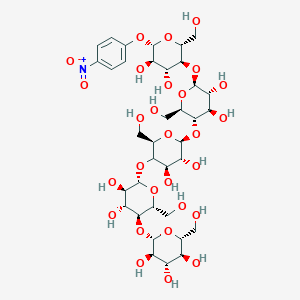

P-Nitrophenyl beta-D-cellopentaoside

Description

Significance of Oligosaccharide Derivatives in Biochemical Studies

Oligosaccharides, which are polymers composed of a small number of monosaccharides, are fundamental to a vast array of biological processes. frontiersin.orgnih.gov They are found in nature as glycoconjugates, such as glycoproteins and glycolipids, where they play vital roles in cell-cell recognition, signal transduction, immune responses, and pathogen adhesion. frontiersin.orgnih.gov

To investigate the function of the enzymes that synthesize and degrade these complex carbohydrates (glycoside hydrolases and glycosyltransferases), scientists rely on oligosaccharide derivatives. researchgate.net These synthetic analogues are designed with specific modifications that make them valuable tools for biochemical studies. nih.gov Modifications can include altering the glycosidic bond to enhance stability against enzymatic degradation or, more commonly, attaching a reporter group that allows for easy detection of enzyme activity. nih.gov These derivatives are indispensable for probing enzyme specificity, understanding reaction mechanisms, and screening for enzyme inhibitors. nih.govresearchgate.net

Rationale for the Design of P-Nitrophenyl Glycosides as Substrates

The design of p-nitrophenyl (pNP) glycosides as enzyme substrates is based on a straightforward and effective detection principle. The p-nitrophenyl group itself is an aglycone (the non-carbohydrate portion of a glycoside) that, when released by enzymatic hydrolysis, becomes p-nitrophenol. oiv.intresearchgate.net

This released p-nitrophenol is a chromogenic, or color-producing, molecule. glycosynth.co.uk While colorless when attached to the oligosaccharide, free p-nitrophenol in an alkaline solution exhibits a distinct yellow color. oiv.int The intensity of this color, which can be precisely measured using a spectrophotometer at a wavelength of around 400 nm, is directly proportional to the amount of p-nitrophenol released. oiv.intresearchgate.net This, in turn, corresponds directly to the rate of the enzymatic reaction.

This chromogenic property offers significant advantages over other methods:

Sensitivity and Simplicity : The assay is highly sensitive and avoids the complex and often less specific procedures required to measure the release of reducing sugars from unlabeled substrates. academicjournals.orgnih.gov

Continuous Monitoring : The reaction can be monitored in real-time to determine initial reaction velocities, which is crucial for kinetic studies. nih.govresearchgate.net

Versatility : A wide variety of pNP-glycosides can be synthesized, allowing for the specific detection of different glycoside hydrolases, such as β-glucosidases, cellobiohydrolases, and xylosidases. colostate.edunih.gov

The table below illustrates various p-Nitrophenyl-linked substrates and their corresponding target enzymes.

| Substrate Name | Abbreviation | Target Enzyme |

| p-Nitrophenyl-β-D-glucopyranoside | pNP-G1 | β-Glucosidase |

| p-Nitrophenyl-β-D-cellobioside | pNP-G2 | Exoglucanase / Cellobiohydrolase |

| p-Nitrophenyl-β-D-cellopentaoside | pNP-G5 | Endoglucanase (Cellulase) |

| p-Nitrophenyl-β-N,N'-diacetylchitobiose | Chitinase | |

| p-Nitrophenyl-β-D-xylopyranoside | β-Xylosidase |

Data sourced from multiple research applications. colostate.edunih.gov

Historical Context of P-Nitrophenyl beta-D-Cellopentaoside Development for Enzyme Characterization

The use of synthetic substrates for enzyme characterization has a long history, with p-nitrophenyl derivatives becoming prominent due to their utility in colorimetric assays. Early studies on cellulolytic enzymes often relied on measuring the hydrolysis of natural substrates like cellulose (B213188) or its derivatives, such as carboxymethyl cellulose (CMC). academicjournals.org These methods, however, could be cumbersome and lacked the specificity needed to differentiate between the various components of a cellulase (B1617823) system (e.g., endoglucanases, exoglucanases, and β-glucosidases).

The development of p-nitrophenyl-oligosaccharides provided a significant advancement. Researchers began with simpler molecules, such as p-nitrophenyl-β-D-glucopyranoside for assaying β-glucosidase and p-nitrophenyl-β-D-cellobioside (pNPC) for exoglucanases. nih.govglycosynth.co.uk An assay from 1984, for instance, used pNPC to selectively measure exo-1,4,-beta-glucanase activity in a mixture of cellulolytic enzymes. nih.gov

The logical progression was to synthesize longer p-nitrophenyl-cello-oligosaccharides to create substrates that more closely mimic natural cellulose chains and could specifically target endoglucanases. Endoglucanases cleave internal bonds within a cellulose chain, and a longer substrate like this compound is required for their action. Japanese patent JP02083390 described the preparation and use of such nitrophenyl-cello-oligosaccharides for measuring cellulase. google.com

Further refinement led to the creation of "blocked" substrates, such as 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5). megazyme.com In this design, a blocking group prevents hydrolysis by contaminating β-glucosidases. The assay then includes an excess of a thermostable β-glucosidase. When an endo-cellulase cleaves the BPNPG5 substrate, it generates a non-blocked colorimetric oligosaccharide that is immediately hydrolyzed by the ancillary β-glucosidase, releasing p-nitrophenol. This clever design ensures that the rate of color formation is directly and solely related to the activity of the endo-cellulase being studied. megazyme.com

The following table presents kinetic data for a specific β-glucosidase acting on different substrates, illustrating the type of quantitative data that can be obtained using these assays.

Kinetic Parameters of a Purified β-Glucosidase

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) |

|---|---|---|---|

| p-Nitrophenyl-β-D-glucoside | 0.23 | 55.31 | 240.48 |

Data from the characterization of β-glucosidase from the digestive fluid of Rhynchophorus palmarum larvae. nih.gov

Properties

Molecular Formula |

C36H55NO28 |

|---|---|

Molecular Weight |

949.8 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32-,33+,34+,35+,36+/m1/s1 |

InChI Key |

YXGBAQKCCMQLGH-DPQSPVPYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies for P Nitrophenyl Beta D Cellopentaoside and Its Analogs

Chemical Synthesis Methodologies from Cellopentaose (B43506) Precursors

The chemical synthesis of p-nitrophenyl beta-D-cellopentaoside from cellopentaose precursors is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. This process involves the introduction of the p-nitrophenyl group, the use of protecting groups to prevent unwanted side reactions, and rigorous purification of intermediates.

Glycosylation Reactions for P-Nitrophenyl Moiety Introduction

The introduction of the p-nitrophenyl moiety to the anomeric carbon of cellopentaose is a critical step in the synthesis. This is typically achieved through a glycosylation reaction where a suitably activated cellopentaose derivative reacts with p-nitrophenol. The stereochemical outcome of this reaction is paramount, with the goal being the exclusive formation of the β-glycosidic linkage.

One common strategy involves the activation of a glycosyl donor, such as a cellopentaosyl halide or triflate, which then reacts with the p-nitrophenol acceptor. The choice of solvent and promoter can significantly influence the stereoselectivity of the reaction. For instance, solvents like dichloromethane (B109758) can favor the formation of β-isomers nih.gov. The presence of a participating group at the C-2 position of the glucose unit, such as an acyl group, is a well-established method to ensure the formation of a 1,2-trans glycosidic linkage, which corresponds to the desired β-anomer d-nb.info. This occurs via the formation of a bicyclic oxonium ion intermediate that directs the incoming nucleophile (p-nitrophenol) to attack from the opposite face, resulting in the β-glycoside nih.gov.

A typical reaction might involve the peracetylation of cellopentaose to form cellopentaose peracetate, which can then be converted to a glycosyl bromide. The glycosyl bromide is then reacted with p-nitrophenol in the presence of a promoter like silver oxide or mercury cyanide to yield the protected this compound.

| Parameter | Condition | Purpose |

| Glycosyl Donor | Peracetylated cellopentaosyl bromide | Activated form of cellopentaose for glycosylation |

| Glycosyl Acceptor | p-Nitrophenol | Introduces the chromogenic aglycon |

| Promoter | Silver(I) oxide or Mercury(II) cyanide | Facilitates the displacement of the anomeric bromide |

| Solvent | Dichloromethane or Acetonitrile | Provides a suitable reaction medium |

| Temperature | Room temperature to mild heating | To control the reaction rate and selectivity |

Protecting Group Strategies in Oligosaccharide Synthesis

Protecting groups are essential in oligosaccharide synthesis to temporarily mask the reactive hydroxyl groups, allowing for regioselective reactions jocpr.comwiley-vch.de. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their selective removal universiteitleiden.nl.

For the synthesis of this compound, a common strategy involves the use of acyl protecting groups, such as acetyl or benzoyl esters, for the hydroxyl groups of the cellopentaose precursor. These groups are relatively stable and can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) in the final step of the synthesis nih.gov. The acetyl groups also serve as participating groups at the C-2 position, ensuring the formation of the β-glycosidic bond during the glycosylation step nih.gov.

More complex syntheses of oligosaccharide analogs might employ orthogonal protecting group strategies. This involves using a variety of protecting groups that can be removed under different conditions, allowing for the sequential modification of specific hydroxyl groups jocpr.com. For instance, silyl (B83357) ethers (like TBDMS) could be used in conjunction with acyl groups and benzyl (B1604629) ethers to achieve selective deprotection and further functionalization universiteitleiden.nlacs.org.

| Protecting Group | Typical Reagent for Introduction | Typical Reagent for Removal | Purpose |

| Acetyl (Ac) | Acetic anhydride, pyridine | Sodium methoxide in methanol | Protection of hydroxyls, C-2 participation |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | Sodium methoxide in methanol | Protection of hydroxyls, C-2 participation |

| Benzyl (Bn) | Benzyl bromide, sodium hydride | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Orthogonal protection, stable to many conditions |

Purification and Isolation Techniques for Synthetic Intermediates

The purification of synthetic intermediates is a crucial aspect of oligosaccharide synthesis to ensure the purity of the final product. Given the similar polarities of the desired product and potential side products (such as anomeric isomers or incompletely reacted starting materials), chromatographic techniques are indispensable.

Flash column chromatography on silica (B1680970) gel is the most common method for the purification of protected oligosaccharides jmb.or.kr. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve the best separation. The progress of the purification can be monitored by thin-layer chromatography (TLC).

For the final, deprotected this compound, which is more polar, other techniques may be employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for obtaining highly pure product. Gel filtration chromatography, which separates molecules based on size, can also be used to remove smaller impurities jmb.or.krnih.gov. The presence of the p-nitrophenyl group facilitates detection during chromatography using UV-visible spectroscopy nih.gov.

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Polarity |

| RP-HPLC | C18-silica | Acetonitrile/Water gradients | Hydrophobicity |

| Gel Filtration Chromatography | Sephadex G-25 | Water or buffer | Molecular size |

Chemoenzymatic Approaches to P-Nitrophenyl Oligosaccharide Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This approach is particularly useful for the synthesis of complex oligosaccharides, as it can reduce the number of protection and deprotection steps and often provides excellent stereochemical control.

Enzymatic Transglycosylation Reactions for Chain Elongation

Enzymatic transglycosylation is a powerful method for elongating oligosaccharide chains researchgate.netlu.se. This reaction is catalyzed by glycosidases or glycosyltransferases. In the context of synthesizing this compound or its analogs, a cellulase (B1617823) or a β-glucosidase with transglycosylation activity could be employed fao.org.

The reaction involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule. For instance, cellobiose (B7769950) or a larger cello-oligosaccharide could act as the glycosyl donor, and p-nitrophenyl β-D-glucopyranoside could serve as the acceptor. The enzyme would catalyze the formation of a new β-(1,4)-glycosidic bond, extending the oligosaccharide chain attached to the p-nitrophenyl group. The yield of the transglycosylation product versus the competing hydrolysis of the donor depends on factors such as the substrate concentration, the nature of the enzyme, and the reaction conditions researchgate.netnih.gov. High acceptor concentrations generally favor the transglycosylation reaction over hydrolysis lu.se.

A study on the transglycosylation activity of a β-glucosidase from Aspergillus niger with cellobiose as the donor showed the formation of cellotriose (B13521) lu.se. It is conceivable that by using cellotetraose (B13520) as a donor and p-nitrophenyl β-D-glucopyranoside as an acceptor, this compound could be synthesized.

| Enzyme Type | Donor Substrate (Example) | Acceptor Substrate (Example) | Product (Example) |

| β-Glucosidase | Cellobiose | p-Nitrophenyl β-D-glucopyranoside | p-Nitrophenyl β-D-cellotrioside |

| Cellulase | Cellotetraose | p-Nitrophenyl β-D-glucopyranoside | p-Nitrophenyl β-D-cellopentaoside |

Stereochemical Control in Glycosidic Bond Formation

One of the major advantages of using enzymes in oligosaccharide synthesis is the exquisite stereochemical control they offer. Glycosidases that operate via a retaining mechanism will produce a new glycosidic bond with the same anomeric configuration as the bond cleaved in the donor substrate. For the synthesis of β-linked oligosaccharides like this compound, a retaining β-glucosidase or cellulase would be ideal. These enzymes ensure the formation of the thermodynamically less stable β-anomer with high fidelity, a task that can be challenging in chemical synthesis without the use of participating protecting groups nih.gov.

The active site of the enzyme is shaped to accommodate the substrates in a specific orientation, leading to a highly stereoselective reaction. This eliminates the need for anomeric protection and deprotection steps and avoids the formation of anomeric mixtures that would require subsequent separation acs.org. The inherent stereospecificity of the enzyme dictates the formation of the β-glycosidic linkage, making enzymatic and chemoenzymatic methods highly attractive for the synthesis of complex carbohydrates.

Synthesis of Modified this compound Derivatives

The synthesis of 4,6-O-benzylidene acetals is a common strategy in carbohydrate chemistry to protect the primary C-6 hydroxyl and the C-4 hydroxyl groups of glucopyranose units. This protection allows for selective reactions at other positions. The preparation of 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-D-cellopentaoside follows established methodologies for creating benzylidene acetals on sugar derivatives. nih.govtaylorfrancis.com

The general procedure involves reacting the parent glycoside, in this case, 2-chloro-4-nitrophenyl-β-D-cellopentaoside, with benzaldehyde (B42025) or a benzaldehyde equivalent like benzaldehyde dimethyl acetal (B89532). taylorfrancis.comresearchgate.net The reaction is typically carried out in an anhydrous solvent, such as dimethylformamide (DMF) or chloroform, and is catalyzed by an acid, commonly camphor-10-sulfonic acid or p-toluenesulfonic acid. nih.govresearchgate.net The formation of the acetal introduces a new chiral center, with the bulky phenyl group predominantly adopting the more thermodynamically stable equatorial orientation. taylorfrancis.com The p-nitrobenzyl blocking group can be selectively hydrogenated in the presence of a 4,6-O-benzylidene group. pacific.edu Purification of the final product is often achieved through precipitation or crystallization, which can be followed by chromatographic methods for higher purity. taylorfrancis.com This specific derivative has been utilized as a chromogenic substrate in enzyme assays. nih.gov

In an effort to develop more robust enzyme substrates, 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside was synthesized as an improvement upon benzylidene-protected predecessors. nih.gov This derivative demonstrates greater stability under high temperature and high pH conditions, making it more versatile for a wider range of endo-1,4-β-glucanase (EG) activity assays. nih.gov

Table 1: Synthesis of 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-D-Cellopentaoside

| Parameter | Value/Condition |

| Starting Material | Crude 4-nitrophenyl-β-D-cellopentaoside |

| Reagents | 4-methoxy-3-butene-2-one, p-toluenesulfonic acid monohydrate |

| Solvent | Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) |

| Atmosphere | Argon |

| Temperature | 50 °C |

| Reaction Time | 5 hours |

| Pressure | Reduced (30 mbar) |

| Quenching Agent | Triethylamine |

| Purification | Flash chromatography, Recrystallization |

| Overall Yield | 5% (from D-cellopentaose) |

Structural modifications of p-nitrophenyl-β-D-cellopentaoside and its analogs are undertaken to tailor the molecule for specific research purposes, primarily for use as enzyme substrates. chemsynlab.com The goal is to create derivatives that can be used to study the activity and mechanisms of various glycoside hydrolases, such as cellulases. chemsynlab.com

One key application is in the development of enzyme-coupled colorimetric assays. nih.gov For these assays, the substrate must be selectively cleaved by the target enzyme (e.g., endo-1,4-β-glucanase), releasing a chromogenic aglycon like p-nitrophenol. The rate of color formation provides a quantitative measure of enzyme activity. caymanchem.com

Modifications are introduced to:

Enhance Stability: Replacing the benzylidene group with a 4,6-O-(3-ketobutylidene) acetal increases the substrate's stability at high temperatures and pH, broadening its applicability. nih.gov

Improve Selectivity: The introduction of substituents, such as a chloro group at the 2-position of the nitrophenyl ring, can alter the electronic properties of the aglycon and influence the substrate's interaction with the enzyme's active site.

Facilitate Enzymatic Cascades: Modified oligosaccharides can be designed for use in coupled-enzyme assays where the product of the first enzymatic reaction becomes the substrate for a second, indicator enzyme. For instance, a blocked cellopentaoside can be cleaved by a cellulase, and the resulting fragment can then be hydrolyzed by a β-glucosidase to release the chromophore. nih.gov

Study Enzyme-Substrate Interactions: Analyzing how structural changes in the substrate affect binding and catalysis provides insights into the enzyme's mechanism of action. Conformational changes in both the enzyme and substrate occur during the binding process. nih.gov

Enzymatic synthesis, including transglycosylation reactions, offers an alternative to purely chemical methods, providing high regio- and stereoselectivity under mild conditions for creating modified glycosides. nih.govnih.gov

Enzymatic Hydrolysis and Mechanistic Investigations

Substrate Utilization by Endo-1,4-β-Glucanases (Cellulases)

Endo-1,4-β-glucanases (EGs), a key component of the cellulase (B1617823) enzyme system, catalyze the random cleavage of internal β-1,4-glycosidic bonds in cellulose (B213188) chains. researchgate.netusda.gov The use of synthetic substrates like p-Nitrophenyl beta-D-cellopentaoside has been crucial in elucidating the specificity, binding mechanisms, and comparative activity of these enzymes.

Specificity of Glycosyl Hydrolases Towards this compound

The utility of this compound as a substrate is highly dependent on the specific glycosyl hydrolase . Endo-1,4-β-glucanases (cellulases) are the primary enzymes that effectively hydrolyze this compound. These enzymes typically require a substrate of a certain length to achieve efficient binding and catalysis. For many endoglucanases, substrates with a degree of polymerization (DP) of 4 or 5, such as cellotetraose (B13520) and cellopentaose (B43506), are preferred. mdpi.com Consequently, the cellopentaose chain of this compound makes it a suitable substrate for these enzymes.

Conversely, exo-glucanases (cellobiohydrolases), which act on the ends of cellulose chains, may show limited or no activity on this substrate, depending on their specific mechanism. researchgate.net Furthermore, some endoglucanases from specific organisms, like the thermoacidophilic archaeon Sulfolobus solfataricus, have been shown to be inactive towards p-nitrophenyl β-D-cellooligosaccharides, indicating that substrate specificity can be highly varied among different cellulases. nih.gov

The development of novel assay substrates, such as 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-d-cellopentaoside, underscores the value of a five-glucose unit chain for creating sensitive and broadly applicable assays for a wide range of endo-1,4-β-glucanases. nih.gov

Enzyme-Substrate Interactions and Binding Site Analysis

The active site of an endo-1,4-β-glucanase is typically a cleft or tunnel containing multiple subsites that accommodate individual glucose units of the cellulose chain. These subsites are often labeled with negative and positive integers (-3, -2, -1, +1, +2, +3, etc.), with the catalytic cleavage occurring between the -1 and +1 subsites. A substrate like this compound, with its five glucose units and a terminal p-nitrophenyl group, can bind across these subsites in various orientations.

The binding affinity is dictated by interactions, such as hydrogen bonds and hydrophobic interactions, between the glucose residues and the amino acid side chains of the subsites. For many cellulases, aromatic residues within the active site are crucial for binding the pyranose rings of the glucose units.

Comparative Hydrolysis with Shorter and Longer Chain P-Nitrophenyl Cellooligosaccharides

The rate and pattern of hydrolysis by endo-1,4-β-glucanases are significantly influenced by the length of the cellooligosaccharide substrate. Studies comparing the enzymatic cleavage of a homologous series of p-nitrophenyl cellooligosaccharides (from cellobioside to cellohexaoside) reveal important mechanistic details.

Generally, the catalytic efficiency (kcat/Km) of endoglucanases increases with the chain length of the substrate up to a certain point. For example, Endoglucanase III from Trichoderma reesei shows a clear preference for longer cellodextrins, preferentially releasing cellobiose (B7769950) from the reducing end. nih.gov This suggests that longer substrates like this compound can more fully occupy the binding site, leading to more stable enzyme-substrate complexes and more efficient catalysis compared to shorter analogs like p-nitrophenyl-β-D-cellobioside.

Furthermore, the length of the substrate can influence the balance between hydrolysis and transglycosylation. nih.govnih.gov Transglycosylation is a reaction where the enzyme transfers a glycosyl unit to an acceptor molecule (like another sugar) instead of to water. researchgate.net With longer substrates like cellopentaose, both hydrolysis and transglycosylation can occur, leading to a complex mixture of products. animbiosci.org For instance, the endo-1,4-β-glucanase RBcel1 shows efficient transglycosylation with oligosaccharide donors of at least cellotetraose in size, highlighting the importance of substrate length in determining the reaction pathway. nih.gov

Kinetic Characterization of Enzymatic Cleavage

Kinetic studies involving this compound and related substrates provide quantitative insights into the efficiency and mechanism of cellulase action. By measuring reaction rates under varying conditions, key enzymatic parameters can be determined.

Determination of Michaelis-Menten Parameters (e.g., Km, kcat)

The Michaelis-Menten model is fundamental to characterizing enzyme kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time.

The table below presents representative kinetic parameters for cellulases acting on various p-nitrophenylated and non-derivatized cellooligosaccharides to illustrate these trends.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|---|

| β-Glucosidase (Trichoderma reesei) | p-Nitrophenyl β-D-glucopyranoside | 0.19 | N/A | N/A | nih.gov |

| β-Glucosidase (Trichoderma reesei) | Cellobiose | 1.22 | N/A | N/A | nih.gov |

| Endoglucanase Cel5A (Thermobifida fusca) | p-Nitrophenyl-β-D-cellobioside | 0.103 | 1.5 | 14.6 | nih.gov |

| Endoglucanase (Myxococcus sp.) | Cellopentaose (G5) | N/A | N/A | N/A | mdpi.com |

Note: Data for this compound is limited; the table illustrates general trends using related substrates. N/A indicates data not available in the cited source.

Factors Influencing Reaction Rates: pH, Temperature, and Ionic Strength

The catalytic activity of endo-1,4-β-glucanases is highly dependent on environmental conditions, including pH, temperature, and ionic strength.

pH: Most fungal endoglucanases, such as those from Trichoderma reesei, exhibit optimal activity in the acidic pH range, typically between pH 4.0 and 5.5. mdpi.com The pH profile is generally bell-shaped, reflecting the ionization states of the catalytic glutamic acid residues in the active site. dtu.dk The optimal pH can, however, vary depending on the enzyme's source, with some bacterial enzymes showing optima in neutral or alkaline ranges. mdpi.com

Temperature: The optimal temperature for cellulase activity also varies widely. Enzymes from mesophilic fungi like Trichoderma often have temperature optima around 50–60°C. mdpi.com In contrast, enzymes from thermophilic or hyperthermophilic organisms, such as Dictyoglomus thermophilum or Sulfolobus solfataricus, can have optima at 80°C or higher. nih.govmdpi.com Above the optimal temperature, the enzyme rapidly denatures and loses activity.

Ionic Strength: The ionic strength of the reaction buffer can influence both enzyme stability and activity. High salt concentrations can affect the electrostatic interactions within the protein and between the enzyme and substrate. researchgate.net For some cellulases, high ionic strength has been shown to increase activity on crystalline cellulose, potentially by enhancing hydrophobic effects that contribute to binding. nih.gov However, the effect is complex and can vary; very high salt concentrations can also lead to protein precipitation or destabilization, reducing activity. lsbu.ac.uk

The table below summarizes the optimal conditions for several endoglucanases.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Trichoderma viride (Cellobiase) | 5.2 | ~50 | nih.gov |

| Dictyoglomus thermophilum (DtCel5A) | 4.5 | 70-80 | mdpi.com |

| Myxococcus sp. (CelA257) | 6.5 | 50 | mdpi.com |

| Cellulosimicrobium funkei (CelL) | 7.0 | 50 | researchgate.net |

Mechanistic Insights into Glycosidic Bond Hydrolysis

Glycosyl hydrolases, the class of enzymes that catalyze the cleavage of glycosidic bonds, generally operate via one of two major mechanisms, leading to either retention or inversion of the anomeric stereochemistry at the cleavage site.

Retaining Mechanism: This is a two-step, double-displacement mechanism. In the first step, a nucleophilic carboxylate residue in the enzyme's active site attacks the anomeric carbon, displacing the p-nitrophenyl leaving group and forming a covalent glycosyl-enzyme intermediate. In the second step, a water molecule, activated by another acidic/basic residue, attacks the anomeric carbon of this intermediate, hydrolyzing it and releasing the sugar with a net retention of the original anomeric configuration. Enzymes such as the retaining-family 5-2 endocellulase Cel5A utilize this mechanism. nih.gov

Inverting Mechanism: This is a single-step, direct displacement mechanism. Two catalytic carboxylate residues in the active site act as a general acid and a general base. The base activates a water molecule, which then directly attacks the anomeric carbon. Simultaneously, the acid catalyst protonates the oxygen of the glycosidic bond, facilitating the departure of the p-nitrophenyl leaving group. This single nucleophilic substitution results in the inversion of the anomeric stereochemistry.

The p-nitrophenyl group is integral to the utility of this compound as an enzyme substrate for several reasons. Chemically, the p-nitrophenolate anion is an excellent leaving group. chemrxiv.org The presence of the electron-withdrawing nitro group helps to stabilize the negative charge that develops on the phenolic oxygen as the glycosidic bond is cleaved. chemrxiv.org This stabilization lowers the activation energy of the bond-breaking step, facilitating a more rapid reaction compared to substrates with less effective leaving groups. nih.gov

The nature of the leaving group can influence the reaction mechanism. For substrates with good leaving groups like p-nitrophenolate, the hydrolysis may proceed through a more dissociative (ionic) process, potentially involving a short-lived oxocarbenium ion intermediate. chemrxiv.org Furthermore, the release of p-nitrophenol, which is chromogenic, allows for a continuous and straightforward spectrophotometric assay of enzyme activity, making it a valuable tool in kinetic studies. researchgate.netnih.gov

While hydrolysis is often the dominant reaction, many glycosyl hydrolases also exhibit transglycosylation activity, especially when operating under specific conditions, such as high substrate concentration or the presence of alternative nucleophiles (acceptors). researchgate.netresearchgate.net This phenomenon is particularly common for enzymes that operate via a retaining mechanism involving a glycosyl-enzyme intermediate.

In the context of this compound, once the p-nitrophenyl group is released and the cellopentaosyl-enzyme intermediate is formed, this intermediate can be attacked by a nucleophile other than water. researchgate.net If the acceptor is another sugar molecule (e.g., another molecule of the substrate or a released cellopentaose molecule), a larger oligosaccharide is formed. For instance, studies on the analogous substrate p-nitrophenyl-β-1,4-cellobioside (pNP-G2) detected the production of cellotriose (B13521) (G3) and p-nitrophenyl-glucoside (pNP-G1), confirming a competing transglycosylation pathway. nih.gov Similarly, this compound could act as a glycosyl donor, potentially forming p-nitrophenyl beta-D-cellohexaoside if another substrate molecule acts as the acceptor.

Studies on Ancillary Enzyme Action (e.g., Beta-Glucosidase in Coupled Assays)

This compound is designed as a specific substrate for cellulases like exoglucanases. However, in crude enzyme preparations or complex cellulolytic systems, other enzymes, such as β-glucosidases, are also present and can interfere with the assay. nih.gov

β-glucosidases can cleave the terminal β-1,4 glycosidic bond of the cellopentaose chain to release glucose, or they can directly hydrolyze the bond between the sugar and the p-nitrophenyl group, also releasing p-nitrophenol. nih.govjmb.or.kr This action by β-glucosidase would lead to an overestimation of the exoglucanase activity being measured.

To ensure assay specificity for exoglucanases, a common strategy is to include a specific inhibitor of β-glucosidase in the reaction mixture. nih.gov D-glucono-1,5-δ-lactone is a potent and widely used competitive inhibitor for β-glucosidases. nih.gov By adding this inhibitor, the activity of any contaminating β-glucosidases is suppressed, ensuring that the measured rate of p-nitrophenol release is attributable solely to the action of the targeted exoglucanase on the this compound substrate. This approach allows for the selective determination of exo-1,4,-beta-glucanase activity even within a complex mixture of cellulolytic enzymes. nih.gov

Development and Optimization of Research Assays

Colorimetric Assay Principles Based on P-Nitrophenol Release

Assays utilizing p-Nitrophenyl beta-D-cellopentaoside are fundamentally colorimetric, relying on the enzymatic release of p-nitrophenol (PNP), a chromophore. In its basic form, the principle involves the hydrolysis of the glycosidic bond in the p-nitrophenyl-oligosaccharide substrate by a cellulase (B1617823) enzyme. This reaction liberates p-nitrophenol, which, particularly under alkaline conditions, forms a p-nitrophenolate ion that imparts a distinct yellow color to the solution. depauw.edulibios.frmegazyme.com The intensity of this color is directly proportional to the amount of p-nitrophenol released, which in turn corresponds to the activity of the enzyme being measured. megazyme.com This direct relationship allows for a straightforward and quantitative measurement of enzyme kinetics.

Spectrophotometric Quantification of P-Nitrophenol

The quantification of the released p-nitrophenol is achieved through spectrophotometry. depauw.edu Solutions of PNP are yellow, making them suitable for analysis using a spectrophotometer in the visible light spectrum. depauw.edu The standard procedure involves measuring the absorbance of the solution at a specific wavelength, typically around 400-420 nm, where the p-nitrophenolate ion exhibits maximum absorbance. megazyme.comnih.govcaymanchem.comsigmaaldrich.com

To ensure accurate quantification, a standard calibration curve is constructed. depauw.edu This is done by preparing a series of solutions with known concentrations of p-nitrophenol and measuring their corresponding absorbance values at the selected wavelength. depauw.edunih.gov The resulting data are plotted to create a linear regression curve, which serves as a reference for determining the concentration of PNP in unknown experimental samples based on their absorbance readings. depauw.edunih.gov The reaction is often terminated by adding a solution with a high pH, such as Tris buffer or sodium carbonate, which stops the enzymatic reaction and ensures the complete conversion of p-nitrophenol to its colored phenolate (B1203915) form for stable and maximal absorbance readings. libios.frmegazyme.comneogen.com

| Parameter | Typical Value/Range | Source(s) |

| Analyte | p-Nitrophenol (PNP) | depauw.edumegazyme.com |

| Detection Method | Absorbance (Spectrophotometry) | depauw.edunih.gov |

| Wavelength (λmax) | 400 - 420 nm | megazyme.comnih.govcaymanchem.com |

| pH for Color Development | Alkaline (e.g., pH 9.0 - 11.0) | libios.frmegazyme.com |

| Quantification Basis | Standard Calibration Curve | depauw.edunih.gov |

Design of Enzyme-Coupled Assay Systems (e.g., CELLG5 Assay)

A significant advancement in the use of p-nitrophenyl-oligosaccharides is the development of enzyme-coupled assay systems, exemplified by the CELLG5 assay. megazyme.comneogen.com This method was designed to improve the specificity and efficiency of endo-cellulase measurement. The CELLG5 assay reagent employs a chemically modified substrate, 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5), where a ketone blocking group is attached to the non-reducing end. libios.frmegazyme.comneogen.com

This blocking group serves a crucial purpose: it prevents ancillary enzymes present in the sample, such as β-glucosidases, from hydrolyzing the substrate directly. libios.frmegazyme.coma-matrix.ng The assay reagent also includes a high concentration of a thermostable β-glucosidase. megazyme.comneogen.com The assay proceeds in two steps:

An endo-cellulase cleaves an internal bond in the BPNPG5 substrate. This action generates a non-blocked p-nitrophenyl-β-D-cellooligosaccharide fragment. libios.frmegazyme.com

The newly exposed, non-blocked fragment is then immediately and rapidly hydrolyzed by the excess ancillary β-glucosidase present in the reagent mixture, releasing free p-nitrophenol. megazyme.comneogen.coma-matrix.ng

Therefore, the rate of p-nitrophenol formation is directly and stoichiometrically related to the initial hydrolysis of BPNPG5 by the endo-cellulase. libios.frmegazyme.com This coupled system ensures that the measured activity is specifically that of the target endo-cellulase.

| Component | Function | Source(s) |

| Primary Substrate | 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5) | megazyme.comneogen.com |

| Blocking Group | 3-Ketobutylidene | megazyme.com |

| Target Enzyme | endo-Cellulase (endo-1,4-β-glucanase) | neogen.com |

| Coupling Enzyme | Thermostable β-glucosidase | megazyme.comneogen.com |

| Detected Product | 4-nitrophenol (p-Nitrophenol) | megazyme.com |

Methodological Advancements in Enzyme Activity Measurement

The development of substrates like this compound and their incorporation into sophisticated assay designs like the CELLG5 system represent significant methodological advancements over traditional methods. libios.frneogen.com Older techniques often relied on measuring the reducing sugars released from natural substrates like carboxymethylcellulose (CMC) or filter paper, which are often less sensitive, more laborious, and not quantitative. libios.frnih.gov

Enhancement of Assay Specificity and Sensitivity

The use of a blocked substrate in the CELLG5 assay dramatically enhances specificity for endo-1,4-β-glucanases. neogen.com The blocking group ensures that only the action of an endo-cellulase can initiate the reaction cascade that leads to color formation, thus preventing interference from exo-glucanases or β-glucosidases that may be present in crude enzyme preparations. libios.frmegazyme.com This makes the assay completely specific for the target enzyme. neogen.com

Furthermore, these modern assays offer high sensitivity. libios.frneogen.com The enzyme-coupled system provides an amplification step, where a single endo-cellulase cleavage event leads to the rapid release of multiple p-nitrophenol molecules by the excess β-glucosidase. This results in a strong, easily detectable signal even with low concentrations of the target enzyme. The limit of detection for the CELLG5 assay, for instance, is reported to be as low as 1.2 x 10⁻³ U/mL. a-matrix.ng

Automation and High-Throughput Screening Capabilities

The simple, colorimetric "mix-and-read" format of assays based on this compound is exceptionally well-suited for modern research demands. neogen.comnih.gov The entire assay can be performed in a single tube or, more commonly, in the wells of a microplate (e.g., 96- or 384-well formats). nih.gov The addition of a single reagent followed by a timed incubation and a stop solution makes the procedure straightforward. megazyme.comnih.gov

This simplicity facilitates automation using liquid handling robots and plate readers. nih.gov Consequently, these assays are ideal for high-throughput screening (HTS) applications, such as screening large metagenomic libraries for novel cellulase enzymes or optimizing enzyme performance in industrial biotechnology research. nih.gov The ability to process hundreds or thousands of samples per day represents a major advantage over older, plate-based staining methods. nih.gov

Reproducibility and Inter-Assay Variability

Reproducibility is a critical parameter for any analytical method. It is often assessed by measuring intra-assay and inter-assay variability, typically expressed as the coefficient of variation (CV). salimetrics.comresearchgate.net

Intra-assay precision measures the variability within a single assay run, reflecting the consistency of results for replicate samples on the same plate. nih.govnih.gov

Inter-assay precision assesses the plate-to-plate consistency by comparing results for the same control samples run on different days or on different plates. salimetrics.comresearchgate.netnih.gov

Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays, a standard that can be applied to enzyme assays as well. salimetrics.comresearchgate.net Assays utilizing the CELLG5 method report a high degree of reproducibility, with a CV of approximately 3%. neogen.coma-matrix.ng This low variability indicates a robust and reliable assay, which is essential for obtaining consistent and comparable data across different experiments and laboratories.

| Performance Metric | Definition | Typical Acceptance Criteria | Reported CELLG5 Value | Source(s) |

| Intra-Assay Variability | Variation within a single assay run. | < 10% CV | ~3% | neogen.coma-matrix.ngsalimetrics.comresearchgate.net |

| Inter-Assay Variability | Variation between different assay runs. | < 15% CV | ~3% | neogen.coma-matrix.ngsalimetrics.comresearchgate.net |

Comparative Analysis with Traditional Enzyme Assays

The use of this compound as a chromogenic substrate offers distinct advantages over traditional methods for assaying cellulase activity, primarily concerning sensitivity, specificity, and efficiency. However, like all assay methodologies, it is not without its limitations and potential for interferences.

Advantages over Reducing Sugar and Viscometric Methods

Assays employing this compound provide significant improvements over classic techniques such as those measuring the release of reducing sugars or changes in viscosity.

Reducing sugar methods, like the 3,5-dinitrosalicylic acid (DNS) assay, are widely used but can be prone to inaccuracies. Research comparing the DNS assay with the Nelson-Somogyi (NS) method for measuring cellulase activity against carboxymethylcellulose demonstrated that the DNS assay typically yields activity values that are 40–50% higher. nih.gov This overestimation is a significant drawback when precise quantification of enzyme activity is required. In contrast, chromogenic substrates like this compound offer a more direct and stoichiometric measurement of enzymatic cleavage, leading to more accurate and reproducible results.

Viscometric assays, which measure the change in viscosity of a substrate solution like carboxymethylcellulose upon enzymatic hydrolysis, provide insights into the random chain-cleavage activity of endoglucanases. A rapid decrease in viscosity indicates the action of these enzymes. While useful for detecting endoglucanase activity, viscometric methods are generally less sensitive and less precise than chromogenic assays. They are also more cumbersome to perform, requiring specialized equipment and careful control of experimental conditions, making them less suitable for high-throughput screening of large numbers of samples. The direct colorimetric readout from this compound hydrolysis offers a simpler, faster, and more easily quantifiable alternative.

Table 1: Comparison of Cellulase Assay Methodologies

| Parameter | This compound Assay | Reducing Sugar Assays (e.g., DNS) | Viscometric Assays |

|---|---|---|---|

| Principle | Enzymatic release of a chromophore (p-nitrophenol) | Chemical detection of reducing ends produced by hydrolysis | Measurement of the decrease in viscosity of a polymer substrate |

| Quantification | Direct spectrophotometric measurement of p-nitrophenol | Indirect, can lead to overestimation of activity (e.g., DNS method shows 40-50% higher values than NS method) nih.gov | Indirect, measures changes in fluid dynamics |

| Sensitivity | High | Moderate to low | Low |

| Throughput | High; suitable for automation | Moderate; can be laborious | Low; not suitable for large numbers of samples |

| Specificity | High for enzymes that cleave the substrate | Low; detects all reducing sugars present | Specific for endo-acting enzymes that reduce polymer chain length |

Evaluation of Limitations and Potential Interferences

Despite its advantages, the application of this compound in cellulase assays is subject to certain limitations and interferences that must be considered for accurate interpretation of results.

A primary source of interference is the presence of other glycoside hydrolases in crude enzyme preparations that can also act on p-nitrophenyl-oligosaccharides. For instance, β-glucosidases and exoglucanases (cellobiohydrolases) can cleave the terminal p-nitrophenyl group from related substrates like p-nitrophenyl-β-D-cellobioside. nih.gov This cross-reactivity can lead to an overestimation of endoglucanase activity. To mitigate this, specific inhibitors can be employed. For example, D-glucono-1,5-delta-lactone is a known inhibitor of β-glucosidase and can be added to the assay mixture to ensure that the measured activity is primarily from endoglucanases. nih.gov

Furthermore, the physical properties of the substrate itself can present challenges. p-Nitrophenyl cello-oligosaccharides have limited solubility in aqueous buffers, which can necessitate the use of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) to achieve a sufficient substrate concentration. However, DMSO can also influence enzyme activity. Studies have shown that DMSO can act as a repressor of endo-1,4-beta-glucanase activity, with one study reporting a 16% repression. nih.gov The effect of co-solvents can be complex, potentially enhancing the activity of some enzymes while inhibiting others, and is dependent on both the specific enzyme and the substrate. csic.es

Table 2: Potential Limitations and Interferences in this compound Assays

| Factor | Description of Interference/Limitation | Mitigation Strategy / Considerations |

|---|---|---|

| Enzyme Cross-Reactivity | β-glucosidases and exoglucanases can also cleave p-nitrophenyl-oligosaccharides, leading to inflated activity measurements. nih.gov | Addition of specific inhibitors, such as D-glucono-1,5-delta-lactone to inhibit β-glucosidase. nih.gov |

| Product Inhibition | The reaction products, glucose and cellobiose (B7769950), can inhibit cellulase activity. High initial glucose concentrations have been shown to be strongly inhibitory in related assays. nih.gov | Assays should be conducted under initial velocity conditions where product concentration is low. |

| Substrate Solubility | This compound has limited solubility in aqueous solutions. | Use of co-solvents like Dimethyl Sulfoxide (DMSO) to increase solubility. |

| Co-solvent Effects | Co-solvents like DMSO, used to dissolve the substrate, can inhibit enzyme activity. For example, DMSO has been shown to repress endo-1,4-beta-glucanase activity by 16%. nih.gov | The effect of the co-solvent on the specific enzyme being studied should be evaluated and controlled for. |

| Substrate Specificity | The activity on an artificial substrate may not always directly correlate with activity on the natural, insoluble cellulose (B213188) substrate. | Results should be complemented with assays using natural substrates where possible. |

Applications in Enzyme Discovery and Characterization Research

Identification and Screening of Novel Cellulases and Glycosyl Hydrolases

The search for new and more efficient cellulolytic enzymes is a significant challenge, particularly for industrial applications like biofuel production. P-Nitrophenyl beta-D-cellopentaoside serves as an effective tool for the identification and screening of novel cellulases, especially exoglucanases or cellobiohydrolases, from various sources. biosynth.comresearchgate.net

In a typical screening process, microbial isolates are cultured, and their crude enzyme extracts or culture supernatants are incubated with pNP-G5. The development of a yellow color, indicating the release of p-nitrophenol, provides a qualitative and quantitative measure of cellulase (B1617823) activity. researchgate.net This method allows for high-throughput screening of numerous microbial strains to identify promising candidates that produce the desired enzymes. While related, shorter-chain substrates like p-nitrophenyl-β-D-glucopyranoside are often used for preliminary screening of β-glucosidase activity, pNP-G5 is more specific for enzymes that act on longer cellulose (B213188) chains, such as endoglucanases and cellobiohydrolases. nih.gov

Table 1: Examples of Chromogenic Substrates in Cellulase Screening

| Substrate | Target Enzyme Class | Principle of Detection |

| p-Nitrophenyl-β-D-glucopyranoside | β-Glucosidase | Release of p-nitrophenol upon cleavage of a single glucose unit. nih.gov |

| p-Nitrophenyl-β-D-cellobioside | Cellobiohydrolase, Endoglucanase | Release of p-nitrophenol upon cleavage of a cellobiose (B7769950) unit. nih.govresearchgate.net |

| p-Nitrophenyl-β-D-cellopentaoside | Endoglucanase, Cellobiohydrolase | Release of p-nitrophenol upon cleavage of a cellopentaose (B43506) unit. biosynth.com |

Characterization of Enzyme Specificity and Subsite Mapping

Understanding how an enzyme interacts with its substrate is fundamental to characterizing its function. This compound and other similar p-nitrophenyl (pNP) β-glycosides are invaluable for determining enzyme specificity and mapping the substrate-binding subsites of glycosyl hydrolases. researchgate.net

By using a homologous series of pNP-cellooligosaccharides (from pNP-glucoside up to pNP-cellohexaoside), researchers can probe the length of the substrate-binding cleft in an enzyme. The rate of hydrolysis for each substrate in the series provides detailed information about which oligosaccharide length is preferred by the enzyme. For example, an enzyme that preferentially hydrolyzes pNP-G5 over shorter substrates like p-nitrophenyl-β-D-cellobioside likely has an extensive binding site capable of accommodating at least five glucose units. researchgate.net

Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), are determined for the enzyme's activity on pNP-G5. These values provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov This detailed kinetic analysis is crucial for comparing the efficacy of different enzymes and for understanding their mechanism of action, including identifying whether they exhibit competitive transglycosylation pathways alongside hydrolysis. nih.govresearchgate.net

Investigating Enzyme Production and Regulation in Biological Systems

The production of cellulases by microorganisms is a tightly regulated process, often induced by the presence of specific substrates. researchgate.net The hydrolysis products of cellulose, such as cellobiose, are known inducers of cellulase gene expression in many fungi and bacteria. researchgate.net this compound can be used as a tool to study these regulatory mechanisms.

By providing a defined, soluble substrate that releases a specific oligosaccharide (cellopentaose) upon cleavage, researchers can investigate the effect of this particular sugar on enzyme synthesis. The p-nitrophenol released can be monitored to quantify the rate of substrate breakdown, while cellular responses, such as changes in gene transcription or protein expression, can be measured simultaneously. This allows for a controlled study of the signaling pathways involved in cellulase induction, without the complexities of using insoluble cellulose. Although direct studies on pNP-G5 are specific, the principle has been demonstrated with related compounds where the aglycone (the non-sugar part, like p-nitrophenol) can sometimes interfere with cellular metabolism, a factor that must be considered in experimental design. nih.gov

Elucidation of Plant Cell Wall Degrading Enzyme Activities

The enzymatic degradation of plant cell walls is a complex process involving a cocktail of different enzymes, collectively known as Cell Wall Degrading Enzymes (CWDEs). nih.gov These include endo-glucanases, exo-glucanases (cellobiohydrolases), and β-glucosidases that work synergistically to break down cellulose into glucose. nih.gov

Studies on Microbial and Insect Glycosyl Hydrolases

Glycosyl hydrolases are ubiquitous in nature, found in a vast array of organisms from microbes to insects. nih.govresearchgate.net this compound and its analogs are standard substrates for characterizing these enzymes.

Microbial Studies: In microbiology, these substrates are used to characterize cellulases from newly discovered bacteria and fungi, including those from extreme environments (thermophiles, acidophiles, etc.). For instance, the cellulase activity of the thermophilic fungus Myceliophthora thermophila can be assayed using p-nitrophenyl-β-D-cellobioside, where the enzyme cleaves off cellobiose and releases p-nitrophenol. researchgate.net Using pNP-G5 would allow for the specific characterization of its exoglucanases that act on longer chains.

Insect Studies: Many insects, such as termites and certain beetles, have evolved highly efficient systems for digesting wood and other plant materials, relying on their own glycosyl hydrolases or those from symbiotic gut microbes. nih.gov Researchers use substrates like pNP-G5 to isolate and characterize the specific enzymes responsible for this digestion. For example, β-glucosidases have been purified from the digestive fluid of palm weevil larvae and characterized using p-nitrophenyl-β-D-glucopyranoside to determine kinetic parameters and substrate specificity. nih.gov The use of pNP-G5 would extend this analysis to enzymes responsible for earlier stages of cellulose breakdown in such insects.

Table 2: Kinetic Parameters for a β-Glucosidase from Palm Weevil Larvae

Data shown for illustrative purposes using related substrates as reported in the literature.

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat/Kₘ (mM⁻¹s⁻¹) |

| p-Nitrophenyl-β-D-glucopyranoside | 2.08 | 100.9 | 240.48 |

| Cellobiose | 4.97 | 134.0 | 134.80 |

Source: Adapted from Mzoughi et al., 2004. nih.gov

Advanced Analytical Approaches in Conjunction with P Nitrophenyl Beta D Cellopentaoside

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing the products of enzymatic hydrolysis of P-Nitrophenyl beta-D-cellopentaoside. This technique allows for the separation, identification, and quantification of the various cello-oligosaccharides released during the reaction, as well as the p-nitrophenol (PNP) leaving group.

The primary products of the enzymatic cleavage of PNP-G5 are p-nitrophenol and a mixture of cello-oligosaccharides with varying degrees of polymerization (DP), including cellotetraose (B13520), cellotriose (B13521), cellobiose (B7769950), and glucose. Effective separation of these structurally similar oligosaccharides is crucial for understanding enzyme kinetics and mode of action. Several HPLC approaches are employed for this purpose, including high-performance anion-exchange chromatography (HPAEC), hydrophilic interaction chromatography (HILIC), and porous graphitized carbon liquid chromatography (PGC-LC). nih.gov

Among these, HPAEC coupled with pulsed amperometric detection (PAD) is often considered superior for analyzing both native and oxidized cello-oligosaccharides, offering excellent separation and high sensitivity for species with a DP from 1 to 10. nih.gov Amine-bonded columns are also frequently used for the rapid separation of cello-oligosaccharides. kyoto-u.ac.jp The mobile phase typically consists of an acetonitrile-water gradient, which allows for the sequential elution of oligosaccharides based on their size. researchgate.net

Table 1: Representative HPLC Conditions for Cello-oligosaccharide Analysis

| Parameter | Condition 1: Amine Column | Condition 2: HPAEC |

| Column | Luna 5 µm NH2 researchgate.net | CarboPac PA1 or similar |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) researchgate.net | Sodium hydroxide/acetate gradient |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net | 0.5 - 1.0 mL/min |

| Temperature | 40 °C researchgate.net | Ambient or controlled (e.g., 30 °C) |

| Detection | Refractive Index (RI) researchgate.net or UV (for PNP) | Pulsed Amperometric Detection (PAD) nih.gov |

Using these methods, researchers can generate detailed profiles of the hydrolysis products over time, providing insights into the specific bonds cleaved by the enzyme and the processivity of its action.

Mass Spectrometry (MS) for Structural Confirmation of Reaction Products

Mass Spectrometry (MS) is a powerful technique used to confirm the identity and structure of the products from the enzymatic hydrolysis of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides an unparalleled level of specificity and sensitivity. nih.gov

MS analysis determines the mass-to-charge ratio (m/z) of the molecules, allowing for the unambiguous identification of the expected hydrolysis products. For instance, the initial substrate, PNP-G5, will have a distinct molecular weight, as will the resulting p-nitrophenol and the various cello-oligosaccharide fragments (cellotetraose, cellotriose, etc.).

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, a specific ion (a "parent" ion) is selected and fragmented, and the masses of the resulting "daughter" ions are analyzed. The fragmentation patterns of oligosaccharides typically involve the cleavage of glycosidic bonds, providing information about the sequence of the sugar units. nih.gov This allows researchers to confirm the identity of the oligosaccharide products and distinguish between isomers if necessary. The combination of PGC-LC or HILIC with MS is particularly beneficial as these chromatography methods use mobile phases that are fully compatible with mass spectrometry. nih.gov

Table 2: Expected Monoisotopic Masses of Key Compounds

| Compound | Chemical Formula | Expected Mass [M+H]⁺ (Da) |

| p-Nitrophenol | C₆H₅NO₃ | 140.03 |

| Glucose | C₆H₁₂O₆ | 181.07 |

| Cellobiose | C₁₂H₂₂O₁₁ | 343.12 |

| Cellotriose | C₁₈H₃₂O₁₆ | 505.17 |

| Cellotetraose | C₂₄H₄₂O₂₁ | 667.22 |

| This compound | C₃₆H₅₅NO₂₈ | 950.30 |

This data is critical for verifying the results of enzymatic assays and ensuring that the observed activity corresponds to the expected reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural and conformational analysis of this compound and its derivatives in solution. While one-dimensional (1D) ¹H NMR can provide initial information, the complexity and signal overlap in oligosaccharides necessitate the use of two-dimensional (2D) and even three-dimensional (3D) NMR experiments for complete assignment and conformational studies. acs.orgresearchgate.net

Techniques such as DQF-COSY (Double Quantum Filtered Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all the proton (¹H) and carbon (¹³C) chemical shifts within the molecule. acs.org

COSY experiments identify protons that are coupled to each other, typically those on adjacent carbons, helping to trace the connectivity within each glucose ring.

HMQC correlates directly bonded proton and carbon atoms.

HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the linkages between the different glucose units across the glycosidic bond. researchgate.net

Once the signals are assigned, NMR can provide profound insights into the three-dimensional shape of the oligosaccharide. The conformation of the glycosidic bonds, defined by the torsion angles Φ (H1-C1-O-Cx) and Ψ (C1-O-Cx-Hx), strongly influences the chemical shifts of the atoms involved. scispace.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can detect protons that are close in space, even if they are not directly connected by bonds, providing direct evidence for the spatial arrangement of the sugar rings relative to one another. scispace.com Such studies are fundamental for understanding how these molecules are recognized and processed by enzymes. nih.gov

Spectroscopic Techniques for Real-Time Reaction Monitoring

A major advantage of using p-nitrophenyl-based substrates like PNP-G5 is the ability to monitor enzymatic hydrolysis in real-time using simple spectroscopic techniques, primarily UV-Visible (UV-Vis) spectrophotometry. chemrxiv.org The substrate itself, this compound, is colorless. oiv.int However, upon enzymatic cleavage of the glycosidic bond, p-nitrophenol (PNP) is released.

In neutral or, more effectively, alkaline solutions, the phenolic proton of p-nitrophenol dissociates to form the p-nitrophenolate anion, which has a distinct yellow color. oiv.int This anion exhibits strong absorbance at a wavelength of approximately 400-405 nm. researchgate.netrsc.org By monitoring the increase in absorbance at this wavelength over time, one can directly quantify the rate of the enzymatic reaction. The reaction is typically stopped at various time points by adding a basic solution (e.g., sodium carbonate) to develop the color and halt the enzyme's activity. oiv.int

For continuous, real-time assays where altering the pH is undesirable, an alternative approach is to monitor the reaction at the isosbestic point of p-nitrophenol, which occurs around 347-350 nm. chemrxiv.orgncsu.edu An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium (in this case, the protonated p-nitrophenol and the deprotonated p-nitrophenolate) is the same. Measuring absorbance at this wavelength allows for the accurate determination of the total p-nitrophenol concentration, regardless of pH fluctuations in the assay mixture. ncsu.eduresearchgate.net

Table 3: Spectroscopic Properties for Monitoring PNP Release

| Parameter | Protonated PNP (Acidic/Neutral pH) | p-Nitrophenolate Anion (Basic pH) | Isosbestic Point |

| λmax (nm) | ~317 ncsu.edu | ~400 oiv.intncsu.edu | ~347 ncsu.eduresearchgate.net |

| Appearance | Colorless | Yellow oiv.int | N/A |

| Typical Use | - | Endpoint assays (after quenching with base) oiv.int | Continuous real-time assays chemrxiv.org |

This direct spectroscopic monitoring provides a convenient, sensitive, and high-throughput method for determining enzyme kinetics and screening for enzyme inhibitors.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand to an enzyme and the subsequent behavior of the complex.

Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to the active site of an enzyme. For a substrate like P-Nitrophenyl beta-D-cellopentaoside, docking into the active site of a processive cellobiohydrolase, such as Trichoderma reesei Cel7A, would involve the cellopentaose (B43506) moiety occupying a series of subsites within the enzyme's catalytic tunnel. researchgate.net The p-nitrophenyl group, serving as a chromogenic reporter, would typically be positioned near the catalytic residues at the cleavage site. Docking studies on related β-glucosidases with p-nitrophenyl-linked substrates have identified key residues involved in binding, such as glutamic acid, asparagine, phenylalanine, and tyrosine. researchgate.net These simulations help identify the probable hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. researchgate.netjomb.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the time-dependent behavior of the enzyme-substrate complex in a simulated aqueous environment. nih.gov These simulations provide insights into the stability of the binding pose, the flexibility of the enzyme and substrate, and the network of interactions over time. For cellulases, MD simulations have revealed the importance of flexible loops surrounding the active site cleft, which play diverse roles in capturing the ligand, forming the intermediate, and releasing the product. nih.gov Simulations of the cellulase (B1617823) Cel48F with sugar chains identified a set of 15 residues that form stable hydrogen bonds with the substrate. nih.gov MD simulations can also assess conformational changes in the sugar ring itself, which is thought to distort from a stable chair conformation to prime it for cleavage. nih.gov

| Enzyme (Family) | Substrate Analog | Key Interacting Residues | Type of Interaction | Reference |

| T. reesei Cel7A (GH7) | Cellooligosaccharides | E212, D214, E217 | Catalysis, H-Bonding | nih.gov |

| T. fusca TfCel5A (GH5) | Cellopentaose | E263, E355 | Catalysis, H-Bonding | nih.gov |

| C. thermocellum Cel48F (GH48) | Cello-oligosaccharide | N227, Q181, K274, T110, T213, T226, W298, Y403 | Hydrogen Bonding | nih.gov |

| T. maritima BglA (GH1) | pNP-linked sugars | E112, N150, F88, Y16 | H-Bonding, Aromatic Stacking | researchgate.net |

This table summarizes key amino acid residues identified in computational studies of cellulases with substrates analogous to this compound.

Quantum Chemical Calculations on Reaction Transition States

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are employed to investigate the electronic details of the enzymatic reaction mechanism, particularly the high-energy transition states. sfu.ca These methods can map the entire energy landscape of the glycosidic bond cleavage, providing activation energy barriers that are critical for understanding reaction rates.

For retaining glycoside hydrolases like those in the GH7 family, the hydrolysis of the β-1,4 glycosidic bond occurs via a two-step, double-displacement mechanism. nih.gov

Glycosylation: A nucleophilic residue (e.g., a glutamate) attacks the anomeric carbon of the sugar at the -1 subsite, while an acidic residue (another glutamate) donates a proton to the glycosidic oxygen. This leads to the cleavage of the bond and the formation of a covalent glycosyl-enzyme intermediate.

Deglycosylation: A water molecule, activated by the now basic glutamate (B1630785) residue, attacks the anomeric carbon of the intermediate, displacing the nucleophile and releasing the sugar product with a retained stereochemistry.

QM/MM simulations of this process in GH7 enzymes have predicted that glycosylation is the rate-limiting step, with a calculated free energy of activation of approximately 14.1 to 15.5 kcal/mol. nih.gov The deglycosylation step has a lower activation barrier, calculated at around 11.6 kcal/mol. nih.gov These computational results provide a detailed picture of bond formation and breakage and the roles of specific catalytic residues during the reaction. nih.gov

| Enzyme Family | Reaction Step | Method | Calculated Activation Free Energy (kcal/mol) | Reference |

| GH7 | Glycosylation | QM/MM | 15.5 | nih.gov |

| GH7 | Glycosylation | DFT (QM-cluster) | 14.1 | nih.gov |

| GH7 | Deglycosylation | QM/MM | 11.6 | nih.gov |

| GH7 | Deglycosylation | DFT (QM-cluster) | 32.9 | nih.gov |

This table presents calculated activation energies for the key steps in the hydrolysis reaction catalyzed by GH7 cellulases, which are relevant for understanding the cleavage of substrates like this compound.

Modeling of Enzyme Active Site Architecture and Substrate Binding

Computational modeling provides a three-dimensional framework for understanding the intricate architecture of an enzyme's active site. These models, often based on high-resolution X-ray crystal structures, reveal how the enzyme accommodates a long-chain substrate like this compound. researchgate.netresearchgate.net

Cellobiohydrolases such as Cel7A feature a tunnel-shaped active site approximately 40 Å long, which is enclosed by loops. nih.gov This tunnel architecture is crucial for its processive mode of action on crystalline cellulose (B213188). In contrast, endoglucanases like those in the GH5 family typically have a more open active site cleft. nih.gov

The binding of the cellopentaose chain involves interactions with multiple subsites, typically spanning from -7 to +2. The binding is driven by a network of hydrogen bonds between the hydroxyl groups of the glucose units and polar residues like glutamine, asparagine, and aspartic acid, as well as stacking interactions between the glucose rings and aromatic residues such as tryptophan and tyrosine. nih.govresearchgate.net For example, in Cel7A, conserved interactions include those between the sugar's O2 hydroxyl and a backbone oxygen in subsite +1, and between the O6 hydroxyl and an arginine residue in subsite +2. researchgate.net The p-nitrophenyl group would be positioned at the catalytic center, where its glycosidic linkage to the sugar is cleaved.

Prediction of Substrate Specificity and Catalytic Efficiency

Computational approaches are increasingly used to predict how efficiently an enzyme will act on a particular substrate and to rationalize its substrate specificity. Catalytic efficiency is often represented by the kinetic parameter kcat/KM, which depends on both the strength of substrate binding (related to KM) and the rate of the chemical reaction (kcat).

Substrate specificity can be computationally assessed by comparing the calculated binding affinities of different substrates. For instance, the specificity of cellulases for cellooligosaccharides of different lengths can be explained by the architecture of the binding site; an enzyme with five or six subsites would show a preference for substrates like cellopentaose or cellohexaose. nih.gov

Kinetic models derived from mechanistic understanding can be used to predict reaction rates. nih.govresearchgate.net The hydrolysis of p-nitrophenyl-β-D-cellobioside by an endocellulase from Thermobifida fusca was successfully modeled, allowing for the quantification of kinetic parameters that determine the selectivity of hydrolysis versus a competing transglycosylation pathway. nih.gov Furthermore, computational studies can reveal why the kinetics on artificial substrates like p-nitrophenyl glycosides may differ from those on natural cellulose. dtu.dk For example, simulations can identify non-productive binding modes where the substrate binds to the enzyme in an orientation that is not suitable for catalysis, which can affect the observed kinetic parameters.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Next-Generation Chromogenic and Fluorogenic Substrates

The development of advanced chromogenic and fluorogenic substrates is a key area of ongoing research. While p-nitrophenyl-based substrates are effective, there is a continuous effort to synthesize next-generation substrates with improved properties. These include enhanced sensitivity, solubility, and specificity for different types of cellulolytic enzymes.

One significant advancement is the development of blocked p-nitrophenyl oligosaccharides. A notable example is the novel substrate, 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5). This compound is a cornerstone of an improved enzyme-coupled colorimetric assay for endo-1,4-β-glucanase. The blocking group enhances the stability of the substrate and allows for a more controlled and specific assay.

Future research in this area will likely focus on:

Novel Chromophores and Fluorophores: Exploring a wider range of reporter molecules to develop substrates with different spectral properties, enabling multiplexed assays.

Chemoenzymatic Synthesis: Utilizing enzymes in the synthesis of complex oligosaccharide substrates to achieve specific linkages and structures that mimic natural cellulose (B213188) more closely.

Substrates for Specific Enzyme Activities: Designing substrates that are selectively cleaved by specific classes of cellulases, such as endoglucanases or cellobiohydrolases, to allow for more detailed characterization of cellulase (B1617823) mixtures.

Integration with Omics Technologies for Systems-Level Analysis

While direct mentions of p-Nitrophenyl beta-D-cellopentaoside in omics studies are not prevalent, its role as a tool for quantifying enzyme activity suggests potential for integration with systems-level analyses. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes. By correlating enzyme activity data obtained using substrates like pNP-C5 with omics data, researchers can gain a more comprehensive understanding of cellulase production and regulation in microorganisms.

For instance, in a proteomics study of a cellulolytic fungus, identifying the proteins that are upregulated in the presence of cellulose could be correlated with an increase in cellulase activity as measured by pNP-C5. This would provide functional validation of the proteomic data.

Future integration could involve:

Functional Genomics: Using pNP-C5 to screen mutant libraries of microorganisms to identify genes responsible for cellulase activity.

Metabolomics: Correlating the rate of pNP-C5 hydrolysis with the production of specific metabolites to understand the metabolic pathways involved in cellulose degradation.

Multi-omics Integration: Combining data from genomics, transcriptomics, proteomics, and enzyme activity assays to build comprehensive models of lignocellulose degradation by microbial consortia.

Expanding Applications in Glycosidase Inhibitor Screening

The search for potent and specific glycosidase inhibitors is crucial for various applications, from pharmaceuticals to biorefining. Chromogenic substrates like this compound are well-suited for high-throughput screening (HTS) of enzyme inhibitors. The simplicity of the colorimetric assay allows for rapid and automated screening of large compound libraries.

The principle of the assay involves measuring the reduction in the rate of p-nitrophenol release in the presence of a potential inhibitor. This method can be adapted to various microplate formats, making it a cost-effective and efficient screening platform.

Future directions in this area include:

Development of HTS Platforms: Designing robust and automated HTS platforms specifically for screening cellulase inhibitors using pNP-C5 and its derivatives.

Discovery of Novel Inhibitors: Screening diverse chemical libraries, including natural product extracts and synthetic compounds, to identify novel cellulase inhibitors.

Characterization of Inhibition Mechanisms: Using kinetic studies with pNP-C5 to elucidate the mechanism of action of newly identified inhibitors (e.g., competitive, non-competitive, or uncompetitive inhibition).

Role in Understanding Lignocellulosic Biomass Degradation Mechanisms

This compound serves as a valuable model substrate for dissecting the complex mechanisms of lignocellulosic biomass degradation. By providing a defined, soluble substrate, it allows researchers to study the kinetics and mode of action of individual cellulolytic enzymes in a controlled manner. This is in contrast to the complexity of studying enzyme activity on insoluble, heterogeneous natural substrates like crystalline cellulose.

Studies using pNP-oligosaccharides help in understanding:

Synergistic Action of Enzymes: Investigating how different types of cellulases (endoglucanases, exoglucanases, and β-glucosidases) work together to break down cellulose chains.